2-Cyclohexyl-3-hydroxy-3-methylpentanoic acid
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Overview
Description
2-Cyclohexyl-3-hydroxy-3-methylpentanoic acid is a branched-chain fatty acid with a cyclohexyl group attached to the second carbon of the pentanoic acid chain. This compound is known for its unique structural properties, which contribute to its various chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-3-hydroxy-3-methylpentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclohexyl bromide and 3-hydroxy-3-methylpentanoic acid.
Grignard Reaction: Cyclohexyl bromide is reacted with magnesium in dry ether to form cyclohexyl magnesium bromide.
Addition Reaction: The cyclohexyl magnesium bromide is then added to 3-hydroxy-3-methylpentanoic acid under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-3-hydroxy-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexyl ketone or cyclohexyl carboxylic acid.
Reduction: Formation of cyclohexyl alcohol.
Substitution: Formation of cyclohexyl halides or other substituted derivatives.
Scientific Research Applications
2-Cyclohexyl-3-hydroxy-3-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-3-hydroxy-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It may modulate pathways related to inflammation, oxidative stress, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methylpentanoic acid: A branched-chain fatty acid with similar structural features but without the cyclohexyl group.
3-Hydroxy-3-methylpentanoic acid: Another related compound with a hydroxyl group at the third carbon.
Uniqueness
2-Cyclohexyl-3-hydroxy-3-methylpentanoic acid is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.
Properties
CAS No. |
5449-18-3 |
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Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
2-cyclohexyl-3-hydroxy-3-methylpentanoic acid |
InChI |
InChI=1S/C12H22O3/c1-3-12(2,15)10(11(13)14)9-7-5-4-6-8-9/h9-10,15H,3-8H2,1-2H3,(H,13,14) |
InChI Key |
MUOCGNVVTYEQPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(C1CCCCC1)C(=O)O)O |
Origin of Product |
United States |
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